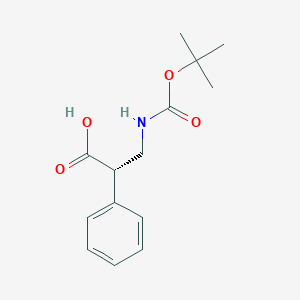

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426704 | |

| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136916-26-2 | |

| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of N-Boc-(S)-beta-phenylalanine

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-(S)-beta-Phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

N-Boc-(S)-beta-phenylalanine, also known as N-Boc-L-beta-homophenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide chains can induce unique conformational constraints and improve metabolic stability compared to its alpha-amino acid counterpart. This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize this valuable reagent in their synthetic workflows.

Introduction and Strategic Importance

N-Boc-(S)-beta-phenylalanine (Figure 1) is a derivative of β-phenylalanine, a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in common organic solvents, making it a versatile reagent for peptide synthesis.[1] The key structural feature is the additional methylene group in the backbone compared to the standard α-phenylalanine. This modification is strategically employed in peptidomimetic design to:

-

Introduce Conformational Rigidity: The altered backbone geometry influences secondary structures like helices and sheets.

-

Enhance Proteolytic Resistance: The non-natural β-amino acid linkage is less susceptible to degradation by common proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.

-

Modulate Biological Activity: It serves as a crucial component in the synthesis of various biologically active compounds, including potent and selective enzyme inhibitors such as proteasome and cathepsin S inhibitors.[1][2][3]

Understanding the fundamental physicochemical properties of this reagent is paramount for its effective use, ensuring reproducibility in synthesis, and meeting regulatory quality standards.

Figure 1: Chemical Structure of N-Boc-(S)-beta-Phenylalanine

Chemical Identity and Core Properties

Accurate identification is the foundation of chemical synthesis and analysis. The key identifiers and physical properties for N-Boc-(S)-beta-phenylalanine are summarized in Table 1.

| Identifier | Value | Source(s) |

| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid | [4][5] |

| Common Synonyms | N-Boc-L-beta-homophenylalanine, Boc-L-homophenylalanine, Boc-Homophe-OH | [2][4][5] |

| CAS Number | 100564-78-1 | [2][4][5] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][4] |

| Molecular Weight | 279.33 g/mol | [2][5] |

| Appearance | White to off-white powder or crystalline solid | [2][4] |

| Purity | Commercially available at ≥97% to ≥98% (by HPLC or TLC) | [4][6] |

Key Physicochemical Parameters

Melting Point

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.[7]

| Parameter | Value | Source(s) |

| Melting Point | 76 - 80 °C | [2] |

Expert Insight: The causality for determining melting point is twofold: identity confirmation and purity assessment. For a batch-to-batch comparison, a consistent melting point within this range provides confidence in the material's identity. If a synthesized batch melts significantly below 76 °C or over a range wider than 2-3 °C, further purification (e.g., recrystallization) is warranted before its use in a sensitive multi-step synthesis.

Solubility Profile

The solubility of a protected amino acid dictates the choice of solvents for reaction, purification, and analytical characterization. The bulky, non-polar Boc and phenyl groups, combined with the polar carboxylic acid, give the molecule an amphiphilic character.

| Solvent | Qualitative Solubility | Source(s) |

| Methanol | Soluble | [2] |

| Water | Predicted to be poorly soluble | - |

| Dichloromethane (DCM) | Expected to be soluble | [8][9] |

| Dimethylformamide (DMF) | Expected to be soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | [1] |

Expert Insight: While specific quantitative data is not widely published, the compound's structure provides clear guidance. It is readily soluble in polar aprotic solvents (DMF, DMSO) and polar protic solvents like methanol, which are common in peptide coupling reactions and purification. Its solubility in water is expected to be low due to the hydrophobic phenyl and Boc groups. For analytical purposes like HPLC, a mixture of acetonitrile and water is typically effective.

Optical Activity

As a chiral compound, N-Boc-(S)-beta-phenylalanine rotates plane-polarized light. The specific rotation is a fundamental property used to confirm the stereochemical identity and enantiomeric purity of the material.

| Parameter | Value | Conditions | Source(s) |

| Specific Optical Rotation | +5.0 to +7.0° | [α]20/D, c=1 in Ethanol | [10] |

| Specific Optical Rotation | +6.5 ± 1° | [α]20/D, c=2% in Ethanol | [2][4] |

Expert Insight: The positive sign (+) indicates dextrorotation, confirming the (S)-enantiomer as specified. The choice of solvent is critical, as it can significantly impact the magnitude and even the sign of rotation. Ethanol is a standard solvent for this measurement. Any significant deviation from this value in a newly acquired or synthesized batch would be a red flag for potential racemization or contamination with the opposite enantiomer.

Spectroscopic Analysis

Spectroscopic data provides irrefutable confirmation of the chemical structure. While full spectra are not always publicly available for specialized reagents, Certificates of Analysis confirm that techniques like NMR and Mass Spectrometry are standard for quality control.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence and connectivity of all hydrogen atoms in the molecule. A Certificate of Analysis for a commercial batch confirms the spectrum is "Consistent with structure".[4]

-

Expected Signals:

-

~7.2-7.4 ppm: A multiplet corresponding to the 5 aromatic protons of the phenyl group.

-

~4.5-5.5 ppm: A broad singlet or doublet for the amide (NH) proton, which may exchange with D₂O.

-

~4.0-4.3 ppm: A multiplet for the alpha-proton (CH adjacent to the carboxyl and NH-Boc groups).

-

~2.6-2.8 ppm: A multiplet corresponding to the two benzylic protons (-CH₂-Ph).

-

~1.9-2.2 ppm: A multiplet for the beta-protons (-CH₂-CH₂Ph).

-

~1.4 ppm: A sharp singlet, integrating to 9 protons, for the tert-butyl group of the Boc protector.

-

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected Mass: For C₁₅H₂₁NO₄, the calculated molecular weight is 279.1471 g/mol (monoisotopic). In ESI-MS, one would expect to observe ions such as [M+H]⁺ at m/z 280.15, [M+Na]⁺ at m/z 302.13, or [M-H]⁻ at m/z 278.14. A supplier's analysis confirms the mass spectrum is consistent with the structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

Expected Peaks (cm⁻¹):

-

~3300 cm⁻¹: N-H stretch from the carbamate.

-

~2900-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).

-

~2500-3300 cm⁻¹ (broad): O-H stretch from the carboxylic acid.

-

~1710 cm⁻¹: C=O stretch from the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch from the Boc carbamate.

-

~1500-1600 cm⁻¹: C=C stretches from the aromatic ring.

-

-

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Refrigerate at 2-8°C or 0-10°C | [2][4][10] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | [10] |

| Conditions to Avoid | Hygroscopic, Heat Sensitive. Avoid moisture and high temperatures. | [10] |

Expert Insight: The Boc-protecting group is acid-labile. Therefore, the material should be stored away from acidic vapors. Its hygroscopic nature means that containers should be tightly sealed and preferably flushed with an inert gas after use to prevent moisture uptake, which could affect weighing accuracy and potentially lead to slow hydrolysis over long-term storage.

Experimental Protocols

The following section provides step-by-step methodologies for the verification of the key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.[7]

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Testing

This protocol allows for the systematic determination of solubility in various laboratory solvents.

Caption: Workflow for Qualitative Solubility Assessment.

Specific Optical Rotation Measurement

This protocol outlines the procedure for measuring specific rotation using a polarimeter.

Caption: Workflow for Specific Optical Rotation Measurement.

References

-

An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

(2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]_

-

Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors. (2023). NIH. Retrieved January 24, 2026, from [Link]

-

HelixBiosciences - SGPGIMS. (n.d.). Retrieved January 24, 2026, from [Link]

-

General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022. (n.d.). Retrieved January 24, 2026, from [Link]

-

AMINO ACID ACTIVE ESTER AND SALT THEREOF - European Patent Office - EP 4534524 A1. (2025). Retrieved January 24, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 24, 2026, from [Link]

-

N-Boc-L-homophenylalanine | Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]

-

Specific rotation - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]

- 3. file.leyan.com [file.leyan.com]

- 4. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7018726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sgpgims.org.in [sgpgims.org.in]

- 6. An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties [mdpi.com]

- 7. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.chemscene.com [file.chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. data.epo.org [data.epo.org]

The Architectural Versatility of β-Amino Acids: A Technical Guide for Drug Discovery and Development

Foreword: Beyond the Alpha-Centric View of Peptides

For decades, the world of peptide science has been largely dominated by α-amino acids, the fundamental building blocks of proteins. This alpha-centric view, while foundational to our understanding of biology, has also inadvertently constrained our approach to peptide-based therapeutics. The inherent limitations of α-peptides, such as their susceptibility to proteolytic degradation and often poor pharmacokinetic profiles, have spurred a quest for novel scaffolds that can mimic the structural and functional diversity of their natural counterparts while offering enhanced stability and therapeutic potential.

This in-depth technical guide delves into the burgeoning field of β-amino acids, a class of non-proteinogenic amino acids that are increasingly recognized as powerful tools in drug discovery and development. By virtue of an additional carbon atom in their backbone, β-amino acids bestow unique conformational properties upon peptides, leading to the formation of stable secondary structures, or "foldamers," that can emulate and even surpass the complexity of natural peptides.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structural intricacies, and therapeutic applications of β-amino acid building blocks. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, offering a practical and insightful resource for harnessing the transformative potential of β-amino acids.

I. The Art of Synthesis: Crafting Chiral β-Amino Acid Building Blocks

The stereocontrolled synthesis of β-amino acids is a cornerstone of their application in medicinal chemistry. The ability to introduce specific side chains and control the stereochemistry at the α and β positions is paramount for designing molecules with desired biological activities. Several robust synthetic strategies have been developed, each with its own set of advantages and considerations.

Chain Homologation: The Arndt-Eistert Reaction

One of the most classic and reliable methods for the synthesis of β-amino acids is the Arndt-Eistert homologation of α-amino acids.[3] This reaction sequence extends the carbon chain of an α-amino acid by one methylene unit, providing direct access to the corresponding β-amino acid. The key steps involve the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, generates a ketene intermediate that is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid.[4]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-Phenylalanine [5][6]

-

Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of DMF (1 drop). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch and the appearance of the acid chloride C=O stretch.

-

Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether (use with extreme caution in a well-ventilated fume hood behind a blast shield). Cool the freshly prepared acid chloride solution to 0 °C and add the ethereal solution of diazomethane (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 2 hours.

-

Wolff Rearrangement: To the diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by adding water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-β-homophenylalanine. Purify by column chromatography on silica gel.

Asymmetric Mannich-Type Reactions: Building Stereocenters with Precision

The Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino acids, allowing for the direct formation of the Cα-Cβ bond with concomitant control of stereochemistry.[7] In a typical asymmetric Mannich reaction, an enolate or enolate equivalent adds to an imine, often in the presence of a chiral catalyst or with a chiral auxiliary attached to one of the reactants.[8]

Experimental Protocol: Diastereoselective Mannich Reaction with a Chiral Auxiliary [9]

-

Enolate Formation: To a solution of the chiral auxiliary-derived acetate (e.g., an N-acyloxazolidinone, 1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Mannich Addition: To the enolate solution, add a solution of the desired imine (1.2 eq) in anhydrous THF at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.

-

Work-up and Purification: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing the chiral auxiliary, is then purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to afford the enantiomerically enriched β-amino acid.

| Synthetic Method | Chiral Source | Substrate Scope | Typical Yield (%) | Typical ee/de (%) | Advantages | Disadvantages |

| Arndt-Eistert Homologation | α-Amino acid | Broad | 60-90 | >98 | Readily available starting materials, high stereochemical fidelity. | Use of hazardous diazomethane. |

| Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru- or Rh-based) | Enamines, β-enamido esters | 85-99 | 90-99 | High atom economy, catalytic. | Requires specialized catalysts, may require high pressure.[10] |

| Mannich Reaction (Chiral Auxiliary) | Chiral auxiliary on enolate or imine | Aldehydes, imines | 70-95 | >95 (de) | High diastereoselectivity, predictable stereochemical outcome. | Stoichiometric use of chiral auxiliary, additional protection/deprotection steps. |

| Mannich Reaction (Organocatalysis) | Chiral organocatalyst (e.g., proline derivatives) | Aldehydes, ketones, imines | 70-99 | 80-99 (ee) | Metal-free, mild reaction conditions. | Catalyst loading can be high, substrate scope may be limited.[11][12] |

| Conjugate Addition | Chiral catalyst or auxiliary | α,β-Unsaturated esters/amides | 75-98 | 90-99 | Good for generating β³-amino acids. | Can be sensitive to steric hindrance. |

II. The Foldamer Revolution: Unveiling the Structural Landscape of β-Peptides

The incorporation of β-amino acids into peptide chains fundamentally alters their conformational preferences, leading to the formation of well-defined and stable secondary structures known as foldamers. These structures are governed by the interplay of hydrogen bonding, steric interactions, and the inherent conformational biases of the β-amino acid building blocks.

Helical Motifs: The 12- and 14-Helices

Unlike α-peptides which predominantly form α-helices and 3₁₀-helices, β-peptides can adopt a variety of helical structures, with the 12- and 14-helices being the most well-characterized.

-

The 12-Helix: This helix is characterized by a 12-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i+3. It is a right-handed helix with approximately 2.5 residues per turn.

-

The 14-Helix: This structure features a larger, 14-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i+2. It is a left-handed helix with approximately 3 residues per turn.

The type of helix formed is influenced by the substitution pattern of the β-amino acid. Unsubstituted β-alanine oligomers tend to form 14-helices, while β-amino acids with substituents at the Cα or Cβ positions can favor the formation of 12-helices.

Characterization Techniques: NMR Spectroscopy and X-ray Crystallography

The determination of the three-dimensional structure of β-peptides is crucial for understanding their function and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.

NMR Spectroscopy for Conformational Analysis [13][14][15]

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state conformation of β-peptides.

-

Chemical Shift Analysis: The chemical shifts of the amide and α-protons can provide initial clues about the secondary structure.

-

Nuclear Overhauser Effect (NOE): The presence of specific NOE cross-peaks between non-adjacent residues is a hallmark of a folded structure. For example, the observation of strong dαN(i, i+2) and dNN(i, i+2) NOEs is indicative of a 14-helix.

-

Coupling Constants: The magnitude of the ³J(HNHα) coupling constants can provide information about the backbone dihedral angles.

X-ray Crystallography for High-Resolution Structures [1][16][17][18]

X-ray crystallography provides a high-resolution snapshot of the β-peptide structure in the solid state. Obtaining suitable crystals of peptides can be challenging, but when successful, this technique yields precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and hydrogen bonding patterns.

III. Therapeutic Frontiers: β-Amino Acids in Drug Discovery

The unique structural and chemical properties of β-amino acids translate into significant advantages in the development of novel therapeutics. Their inherent resistance to enzymatic degradation by proteases leads to longer in vivo half-lives compared to their α-peptide counterparts.[19]

Peptidomimetics and the Inhibition of Protein-Protein Interactions

Many disease processes are driven by aberrant protein-protein interactions (PPIs). β-Peptide foldamers that mimic the secondary structures of protein recognition motifs, such as α-helices and β-sheets, have emerged as promising inhibitors of PPIs. By presenting side chains in a spatially similar manner to the native protein, these foldamers can bind to the target protein with high affinity and specificity.

Antimicrobial Peptides: A New Weapon Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. β-Peptide foldamers with amphipathic structures, displaying both hydrophobic and cationic side chains, have shown potent antimicrobial activity against a broad spectrum of bacteria.[18][20][21] Their mechanism of action often involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific intracellular enzymes.[12][22][23][24]

β-Amino Acids in Approved and Investigational Drugs

While the full therapeutic potential of β-amino acids is still being explored, their presence in several FDA-approved drugs and numerous compounds in clinical trials underscores their growing importance in medicine.[10][16][25][26][27][28] A comprehensive list of such drugs is beyond the scope of this guide, but notable examples exist in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

IV. Navigating the Synthetic Landscape: Protecting Group Strategies for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the workhorse for the assembly of peptides, and the incorporation of β-amino acids into this workflow requires careful consideration of protecting group strategies.[19][29][30] The choice of protecting groups for the β-amino acid's amine and carboxylic acid functionalities, as well as any reactive side chains, must be orthogonal to the protecting groups used for the α-amino acids in the sequence to allow for selective deprotection and chain elongation.

Commonly used protecting groups for the Nα-amino group of β-amino acids in Fmoc-based SPPS include the standard Fmoc group. For the carboxylic acid, ester protecting groups that are labile under the final cleavage conditions (e.g., tert-butyl esters for cleavage with trifluoroacetic acid) are employed. The protection of side-chain functionalities follows similar principles to that of α-amino acids, with the key consideration being orthogonality.

V. Conclusion and Future Perspectives

β-Amino acid building blocks represent a paradigm shift in peptide and medicinal chemistry. Their unique ability to induce stable secondary structures, coupled with their inherent proteolytic stability, opens up a vast and exciting landscape for the design of novel therapeutics. As our understanding of the principles governing β-peptide folding and function continues to grow, and as synthetic methodologies become even more refined, we can anticipate the emergence of a new generation of β-amino acid-based drugs that address a wide range of unmet medical needs. The journey from the synthesis of a single chiral β-amino acid to the development of a life-saving drug is a testament to the power of molecular design and the ever-expanding toolkit of the modern medicinal chemist.

References

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

- Lalaoui, N., et al. (2015). X‑ray Crystallographic Structures of Oligomers of Peptides Derived from β2‑Microglobulin. Journal of the American Chemical Society, 137(15), 5142–5151.

- Hughes, A. B., & Sleebs, B. E. (2005). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry, 58(10), 778-784.

- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31.

- Al-Ghanim, A. M. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Pharmaceuticals, 16(7), 969.

- Hollmann, A., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 596210.

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

- Hammond, K., & Hooge, B. W. (n.d.). CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery.

- ChemRxiv. (2023).

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

-

Arndt Eistert Homologation Reaction. (n.d.). In Scribd. Retrieved from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]...

- Do, T. D., et al. (2016). X-ray Crystallographic Structures of a Trimer, Dodecamer, and Annular Pore Formed by an Aβ17–36 β-Hairpin. Journal of the American Chemical Society, 138(12), 4141–4148.

- Hammond, K., & Hooge, B. W. (n.d.). CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery.

- Wishart, D. S., et al. (1995). Characterization of protein secondary structure from NMR chemical shifts. Protein Science, 4(8), 1733-1743.

- Kaur, K. (n.d.). FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences.

- JACS Au. (2022).

- Garay-Ruiz, D., et al. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv.

- smattr. (2023, January 28). Datasets of text - GraphViz examples? [Online forum post]. Graphviz Forum.

- Seidel, D. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 136(38), 13166–13169.

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemistry.

- Hollmann, A., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 596210.

- Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584–6588.

- Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer.

- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24.

- Journal of Chemical Education. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.

- Bowerman, C. J., & Nilsson, B. L. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 99-111.

- Hughes, A. B., & Sleebs, B. E. (2005). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry, 58(10), 778-784.

-

BC9. (n.d.). List of FDA Approved Peptides. Retrieved from [Link]

- Lohner, K. (2005). Molecular mechanisms of membrane perturbation by antimicrobial peptides and the use of biophysical studies in the design of novel peptide antibiotics. Current Pharmaceutical Design, 11(13), 1671-1685.

- Mittendorf, J., & Hattwig, J. (2003). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 339-366). Wiley-VCH.

- Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3651.

-

Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

-

The Protein Society. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]...

- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31.

- Mechler, A., & Seoudi, R. (2018). Latest developments on the mechanism of action of membrane disrupting peptides. Biophysics Reports, 4(2), 85-94.

- ResearchGate. (2021).

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Biopolymers, 55(2), 123-139.

Sources

- 1. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 2. sketchviz.com [sketchviz.com]

- 3. scribd.com [scribd.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 8. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. Molecular mechanisms of membrane perturbation by antimicrobial peptides and the use of biophysical studies in the design of novel peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 25. ajrpsb.com [ajrpsb.com]

- 26. bc9.co [bc9.co]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. peptide.com [peptide.com]

- 30. biosynth.com [biosynth.com]

An In-depth Technical Guide on the Core Utility of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid in Drug Development

<_

Authored by a Senior Application Scientist

Abstract

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as N-Boc-L-phenylalanine, is a cornerstone reagent in the synthesis of peptide-based therapeutics. While it does not possess a direct pharmacological mechanism of action, its "mechanism of utility" is fundamental to the construction of complex, biologically active molecules. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the strategic importance of N-Boc-L-phenylalanine. We will explore the critical role of the tert-butoxycarbonyl (Boc) protecting group, the compound's application in solid-phase peptide synthesis (SPPS), and its influence on the stereochemistry and biological function of the final active pharmaceutical ingredient. Detailed, field-proven protocols and quality control parameters are provided to ensure successful and reproducible synthetic outcomes.

Introduction: The Strategic Importance of a Protected Building Block

In the realm of drug discovery, particularly in the development of peptide and peptidomimetic drugs, the precise assembly of amino acids is paramount. This compound (N-Boc-L-phenylalanine) is a derivative of the essential amino acid L-phenylalanine, where the alpha-amino group is reversibly protected by a tert-butoxycarbonyl (Boc) group. This protection is not a trivial modification; it is a critical chemical strategy that allows for the controlled, stepwise synthesis of peptides.[1]

The primary function of the Boc group is to prevent unwanted side reactions at the amino terminus while the carboxyl group of the amino acid is activated and coupled to the free amino group of another residue.[1] The Boc group is stable under a variety of coupling conditions but can be readily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This acid lability is a key feature of the Boc protection strategy, enabling an "orthogonal" approach in more complex syntheses where other protecting groups, stable to acid but labile to bases (like Fmoc), might be used.[3]

The phenylalanine residue itself is a common component of biologically active peptides, contributing a hydrophobic and aromatic side chain that can be crucial for binding to biological targets.[4] Therefore, N-Boc-L-phenylalanine is an indispensable tool for incorporating this key structural motif into novel therapeutic agents.[4]

The "Mechanism of Utility": A Tool for Precision Synthesis

The true "mechanism" of N-Boc-L-phenylalanine lies in its application in chemical synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS). Developed by Bruce Merrifield, who was awarded the Nobel Prize for this work, SPPS revolutionized the way peptides are made.[5]

The Role of the Boc Group in SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classical and robust method in SPPS.[5] In this strategy:

-

Temporary Protection: The N-alpha amino groups of the incoming amino acids are temporarily protected with the acid-labile Boc group.[5]

-

Permanent Protection: Reactive side chains of amino acids are protected by more stable, benzyl-based groups, which require a much stronger acid (like anhydrous hydrofluoric acid) for removal at the end of the synthesis.[6]

The synthesis cycle for incorporating a Boc-L-phenylalanine residue onto a growing peptide chain anchored to a solid support (resin) involves two key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] This exposes a free amino group, which is then neutralized.[5]

-

Coupling: The next amino acid in the sequence, in this case, N-Boc-L-phenylalanine, is activated at its carboxyl group and then added to the reaction vessel. It couples with the newly exposed amino group on the resin-bound peptide, extending the chain by one residue.[8]

This cycle is repeated until the desired peptide sequence is assembled. The use of N-Boc-L-phenylalanine ensures that the phenylalanine residue is added at the correct position without polymerizing with itself or causing other side reactions.[1]

The Structural Contribution of the Phenylalanine Moiety

The (S)-phenylalanine residue, once incorporated into a peptide, plays a significant role in the final molecule's structure and function. The aromatic phenyl side chain can participate in several types of non-covalent interactions that are critical for molecular recognition and binding to biological targets:

-

Hydrophobic Interactions: The phenyl group can insert into hydrophobic pockets of enzymes or receptors.

-

π-π Stacking: The aromatic ring can stack with other aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the target protein or in the peptide itself, which can stabilize specific conformations.[9]

-

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups on a receptor.

For example, the aggregation of Phe-Phe dipeptides is a key event in the formation of amyloid fibrils associated with Alzheimer's disease, highlighting the importance of π-π stacking and hydrogen bonding interactions involving phenylalanine.[9] In drug design, these same forces are harnessed to achieve high-affinity binding to therapeutic targets.

Experimental Protocols & Methodologies

The successful use of N-Boc-L-phenylalanine in synthesis is contingent on robust and well-validated protocols.

Quality Control of N-Boc-L-phenylalanine

The purity of the starting material is critical for achieving high yields and purity in the final peptide.

| Parameter | Method | Specification | Rationale |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical identity and absence of major impurities. |

| Purity | HPLC | ≥99.0% | Ensures that side products are not introduced into the synthesis. |

| Optical Purity | Chiral HPLC or Polarimetry | ≥99.5% enantiomeric excess (S) | Crucial for the stereospecificity of the final peptide, which dictates its biological activity. |

| Appearance | Visual | White to off-white solid | A simple but important initial check for degradation or gross contamination.[10] |

| Solubility | Visual | Soluble in common organic solvents (e.g., DCM, DMF) | Good solubility is necessary for efficient reaction kinetics in SPPS.[1] |

Standard Protocol for Boc-SPPS Coupling of N-Boc-L-phenylalanine

This protocol describes a single coupling cycle for adding N-Boc-L-phenylalanine to a peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

N-Boc-L-phenylalanine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent solution (e.g., HBTU/HOBt in DMF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.[7]

-

Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.[5]

-

Repeat the neutralization step.

-

Drain the DIPEA solution and wash the resin with DCM (5x).

-

-

Coupling:

-

In a separate vessel, pre-activate N-Boc-L-phenylalanine (3-4 equivalents relative to resin substitution) with the coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF for 5-10 minutes.

-

Add the activated N-Boc-L-phenylalanine solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Visualization of Key Processes

Boc Protection and Deprotection Cycle

Caption: Workflow of Boc protection and its use in the SPPS cycle.

Boc-SPPS Workflow

Caption: Step-by-step workflow for a Boc-SPPS coupling cycle.

Conclusion

This compound is a quintessential enabling reagent in modern drug development. Its value is not in direct biological activity but in its precise and reliable function as a protected building block for the synthesis of complex peptides. Understanding the chemistry of the Boc protecting group and the principles of its application in SPPS is fundamental for any researcher aiming to design and create novel peptide-based therapeutics. The protocols and quality control measures outlined in this guide provide a framework for the effective and reproducible use of this vital compound, ultimately contributing to the advancement of new medicines.

References

-

Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central - NIH. Available at: [Link]

-

Scholars Research Library - Der Pharma Chemica. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available at: [Link]

-

Boc-L-phenylalanine - Chem-Impex. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

-

Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4 - Aapptec Peptides. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

-

Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. Available at: [Link]

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. Available at: [Link]

-

Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - NIH. Available at: [Link]

-

Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position - ResearchGate. Available at: [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

-

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid - PubChem. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI. Available at: [Link]

-

3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid - PubChem. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chempep.com [chempep.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid molecular weight and formula

An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a structural analogue of the natural amino acid phenylalanine, it incorporates a phenyl group at the α-carbon (C2) and an amino group at the β-carbon (C3). The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this versatile building block, intended for researchers and scientists engaged in peptide science and the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| CAS Number | 67098-56-0 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥98% | [3] |

| Storage Conditions | Recommended to be stored at 0-8°C, in a cool, dark place. | [3] |

Synthesis and Stereochemical Control

The synthesis of β-amino acids such as this compound often involves stereoselective methods to ensure the desired chirality, which is crucial for biological activity. A common strategy is the Mannich-type reaction, which involves the reaction of an enolate with an imine.

The causality behind this experimental choice lies in the ability to control the diastereoselectivity of the reaction by using a chiral auxiliary. The auxiliary guides the approach of the electrophile to the enolate, leading to the preferential formation of one stereoisomer. Following the key reaction, the chiral auxiliary is cleaved, and the amino group is protected, often with a Boc group, to yield the final product.

Below is a generalized workflow for the synthesis of a protected β²-amino acid derivative, which illustrates the core logic applicable to the synthesis of the topic compound.

Caption: Generalized workflow for asymmetric synthesis of a protected β-amino acid.

Core Applications in Drug Development and Research

The unique structural features of this compound make it a valuable component in modern drug discovery.

Building Block for Peptidomimetics

β-amino acids are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. Peptides constructed from β-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer in vivo half-life. The Boc-protected form is ideal for solid-phase peptide synthesis (SPPS), where it can be sequentially coupled to a growing peptide chain.[3]

Synthesis of Bioactive Compounds

This compound serves as a crucial chiral precursor for the synthesis of more complex molecules. Its stereochemistry and functional groups allow for its incorporation into a wide range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and other potential therapeutics.[3] For instance, derivatives of 2-phenylpropanoic acid have been explored as antagonists for G protein-coupled receptors (GPCRs), which are important drug targets.[4] The development of prodrugs using amino acid moieties can also lead to improved bioavailability and targeted delivery.[5]

Experimental Protocol: Boc Group Deprotection

A frequent and critical step in utilizing this compound is the removal of the Boc protecting group to liberate the free amine for subsequent reactions, such as peptide bond formation.

Objective: To efficiently remove the tert-butoxycarbonyl (Boc) protecting group from the β-amino acid.

Principle: The Boc group is labile under strongly acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group effectively, and the resulting byproducts (isobutylene and carbon dioxide) are volatile and easily removed.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon supply

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 10 mL per gram of substrate) in a clean, dry round-bottom flask.

-

Inert Atmosphere: Place the flask under an inert atmosphere (N₂ or Ar).

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of TFA (typically in a 1:1 to 1:4 v/v ratio with DCM) to the stirred solution. The addition is exothermic and should be done carefully.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with toluene can be performed to ensure complete removal of residual TFA.

-

Final Product: The resulting product is the trifluoroacetate salt of the deprotected β-amino acid, which can be used directly in the next step or further purified.

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Conclusion

This compound is a specialized chemical building block with significant utility in the synthesis of modified peptides and complex chiral molecules. Its defining features—the β-amino acid backbone, the specific (S)-stereochemistry, and the versatile Boc protecting group—provide chemists with a powerful tool for creating novel compounds with potentially enhanced therapeutic properties. Understanding its synthesis, properties, and reaction protocols is essential for its effective application in research and development.

References

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

Silva, R., et al. (2021). Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

PubChem. L-beta-Phenylalanine. [Link]

-

MOLBASE. 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid|67098-56-0. [Link]

-

Anonymous. (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid. [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

PubChem. Boc-D-phenylalanine. [Link]

-

Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

Sources

An In-depth Technical Guide to N-Boc-(S)-beta-phenylalanine and Its Congeners: Nomenclature, Synthesis, and Applications in Contemporary Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of N-Boc protected phenylalanine derivatives. With a focus on N-Boc-(S)-beta-phenylalanine, this document provides an in-depth exploration of its nomenclature, stereochemical considerations, synthetic pathways, and its pivotal role as a building block in the design of modern therapeutics. The content herein is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Unraveling the Nomenclature: A Guide to Identifying N-Boc-Phenylalanine Derivatives

The precise identification of chiral amino acid derivatives is paramount for experimental reproducibility and regulatory compliance. N-Boc-(S)-beta-phenylalanine and its related compounds are known by a variety of synonyms and identifiers across commercial and academic platforms. A clear understanding of this nomenclature is the foundation for effective sourcing and application.

The core structure consists of a phenylalanine backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The key distinctions arise from the position of the amino group on the propyl side chain (alpha or beta) and the stereochemistry at the chiral center(s) ((S), (R), or racemic DL).

Below is a comprehensive table summarizing the alternative names and identifiers for N-Boc-(S)-beta-phenylalanine and its common congeners.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Boc-(S)-beta-phenylalanine | (S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid, Boc-(S)-β-Phe-OH, (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | 103365-47-5 | C₁₄H₁₉NO₄ | 265.31 |

| N-Boc-(R)-beta-phenylalanine | (R)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid, Boc-(R)-β-Phe-OH, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | 161024-80-2 | C₁₄H₁₉NO₄ | 265.31 |

| N-Boc-DL-beta-phenylalanine | (±)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid, Boc-DL-β-Phe-OH, 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | 14676-01-8 | C₁₄H₁₉NO₄ | 265.31 |

| N-Boc-L-phenylalanine (alpha) | N-(tert-Butoxycarbonyl)-L-phenylalanine, Boc-Phe-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31 |

| N-Boc-D-phenylalanine (alpha) | N-(tert-Butoxycarbonyl)-D-phenylalanine, Boc-D-Phe-OH, (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | 18942-49-9 | C₁₄H₁₉NO₄ | 265.30 |

The Strategic Importance of the Boc Protecting Group in Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[1] Its utility stems from a delicate balance of stability and selective lability. The Boc group effectively shields the nucleophilic amino group from participating in unwanted side reactions during subsequent chemical transformations.[1]

Key Characteristics of the Boc Group:

-

Acid Lability: The Boc group is readily removed under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), which generates a volatile tert-butyl cation that subsequently forms isobutylene and carbon dioxide.[2]

-

Base Stability: It is highly resistant to a wide range of basic and nucleophilic conditions, allowing for orthogonal protection strategies where other protecting groups (e.g., Fmoc) can be selectively removed.[3]

-

Improved Solubility: The introduction of the bulky, lipophilic Boc group often enhances the solubility of amino acids in organic solvents, facilitating reactions in non-aqueous media.

This strategic protection is fundamental to the stepwise construction of peptides and other complex molecules, ensuring the regioselective formation of amide bonds and preventing oligomerization.

Synthetic Methodologies for N-Boc-(S)-beta-phenylalanine

The synthesis of N-Boc-(S)-beta-phenylalanine is a critical process for its application in research and development. While numerous synthetic routes exist, a common and reliable method involves the protection of the amino group of (S)-beta-phenylalanine.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-Boc protected amino acids.

Caption: General workflow for the synthesis of N-Boc-(S)-beta-phenylalanine.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of N-Boc-(S)-beta-phenylalanine.

Materials:

-

(S)-beta-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-beta-phenylalanine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents). Stir until a clear solution is obtained. The use of a basic solution is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

-

Boc Protection: To the stirred solution, add a solution of (Boc)₂O (1.1 equivalents) in a suitable organic solvent like dioxane or THF. The reaction is typically carried out at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with a 1 M HCl solution. This step protonates the carboxylate, making the product soluble in organic solvents, and also quenches any unreacted base.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The multiple extractions ensure a high recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude product, often as a viscous oil or solid. Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure N-Boc-(S)-beta-phenylalanine as a white crystalline solid.[4]

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.

Applications in Drug Development and Medicinal Chemistry

N-Boc-(S)-beta-phenylalanine and its derivatives are valuable building blocks in the synthesis of peptidomimetics and other small molecule drugs.[5] The beta-amino acid structure imparts unique conformational constraints and increased resistance to enzymatic degradation compared to their alpha-amino acid counterparts.[5]

Peptidomimetics and Protease Inhibitors

The incorporation of beta-amino acids into peptide sequences can induce stable secondary structures, such as helices and turns. This is particularly advantageous in the design of protease inhibitors, where a specific conformation is required for binding to the enzyme's active site. The beta-phenylalanine moiety can mimic the side chain of natural phenylalanine while altering the peptide backbone, leading to enhanced stability and oral bioavailability.

Antiviral Agents

Derivatives of phenylalanine have been investigated as inhibitors of viral replication. For instance, they have been used as scaffolds in the development of HIV-1 capsid inhibitors.[6] The N-Boc protected form serves as a key intermediate in the synthesis of these complex molecules, allowing for the controlled introduction of the phenylalanine fragment.

Anticancer Therapeutics

β-phenylalanine derivatives have been identified in compounds with anticancer properties.[5] They can be found in molecules that inhibit key enzymes involved in tumor growth and proliferation, such as eukaryotic Elongation Factor-2 Kinase (eEF2K).[5] The synthesis of these therapeutic candidates often relies on N-Boc-(S)-beta-phenylalanine as a starting material.

Antibacterial Agents

Recent studies have shown that dipeptides containing Boc-protected phenylalanine exhibit broad-spectrum antibacterial activity.[7] These molecules can disrupt bacterial membranes and eradicate biofilms, offering a promising avenue for the development of new antibiotics to combat drug-resistant bacteria.[7]

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of N-Boc-(S)-beta-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Key signals include the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, and multiplets for the aromatic and aliphatic protons of the phenylalanine backbone.[4]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and, importantly, the enantiomeric excess of the chiral product.

-

Reversed-Phase HPLC: Used to determine the chemical purity of the compound.

-

Chiral HPLC: Employs a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the synthesized product.[8][9]

The following diagram illustrates a typical analytical workflow for the characterization of N-Boc-(S)-beta-phenylalanine.

Caption: Analytical workflow for the characterization of N-Boc-(S)-beta-phenylalanine.

Conclusion

N-Boc-(S)-beta-phenylalanine is a versatile and indispensable building block in modern organic synthesis and drug discovery. Its unique structural features, conferred by the beta-amino acid backbone and the robust Boc protecting group, provide medicinal chemists with a powerful tool to design novel therapeutics with improved pharmacological profiles. A thorough understanding of its nomenclature, synthetic methodologies, and applications is crucial for its effective utilization in the laboratory and in the development of next-generation pharmaceuticals. This guide has aimed to provide a comprehensive and practical resource to support researchers in this endeavor.

References

-

Bhattacharya, S. et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

-

Grolleau, A. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(9), 6825–6852. Available at: [Link]

-

Baptista, R. M. F. et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Advances, 12(9), 5334-5344. Available at: [Link]

-

Das, S. et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(38), 34831–34842. Available at: [Link]

-

Samnick, S. et al. (2015). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester and its radioiodination to n.c.a. [124I]IPA and n.c.a. [131I]IPA. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11-12), 435-441. Available at: [Link]

-

Pozdnev, V. F. (1984). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 62, 198. Available at: [Link]

-

Garg, P. K. et al. (1992). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Journal of Labelled Compounds and Radiopharmaceuticals, 31(11), 857-865. Available at: [Link]

-

Ferreira, R. S. et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10108. Available at: [Link]

-

Juaristi, E. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(11), 3367–3382. Available at: [Link]

-

Svec, F. & Lv, Y. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Separation Science, 43(18), 3561-3569. Available at: [Link]

-

Zhang, X. et al. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

-

Li, Y. et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

-

Nefzi, A. et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5670–5678. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Zhang, Y. et al. (2022). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. Available at: [Link]

-

Kalíková, K. et al. (2015). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 78(1-2), 105-112. Available at: [Link]

-

Klein, B. A. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. Available at: [Link]

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]

-

Lee, H.-J. et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(10), 1689. Available at: [Link]

-

Afshar, S. et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1275–1292. Available at: [Link]

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]

-

MassBank. (2017). Organic acids and derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Synthesis protocol for (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

An In-Depth Guide to the Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid

Abstract

This compound, also known as N-Boc-L-β-homophenylalanine, is a crucial chiral building block in modern medicinal chemistry and drug development. As a β-amino acid, it serves as a fundamental component for the synthesis of peptidomimetics, which are compounds designed to mimic or block the biological function of natural peptides but with enhanced stability against enzymatic degradation.[1] This application note provides a comprehensive, two-part protocol for the synthesis of this compound, starting from the readily available α-amino acid, L-phenylalanine. The synthetic strategy involves an initial N-protection step followed by a robust Arndt-Eistert homologation to extend the carbon chain, thereby converting the α-amino acid into its β-amino acid counterpart. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice.

Synthetic Strategy and Mechanistic Overview

The selected synthetic route is a reliable and widely documented pathway that leverages common laboratory transformations. The strategy is bifurcated into two primary stages:

-

N-Protection of L-Phenylalanine: The amino group of the starting material, L-phenylalanine, is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this synthesis due to its stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases, while being readily removable under mild acidic conditions.[2] The reaction proceeds via the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O), a safe and highly efficient Boc-donating reagent.[3]

-

Arndt-Eistert Homologation: This classic one-carbon chain extension method is used to convert an α-amino acid into a β-amino acid. The process involves three key steps:

-

Acid Chloride Formation: The carboxylic acid of N-Boc-L-phenylalanine is converted into a more reactive acid chloride.

-

Diazoketone Formation: The acid chloride is reacted with diazomethane. This reaction forms an α-diazoketone intermediate.

-

Wolff Rearrangement: The α-diazoketone, upon treatment with a silver catalyst (e.g., silver benzoate) in the presence of water, undergoes a rearrangement to form a ketene. This ketene is immediately trapped by water to yield the final homologated carboxylic acid, this compound.

-

This multi-step approach ensures high enantiomeric purity is retained from the starting chiral pool material, L-phenylalanine.

Overall Reaction Scheme

Caption: Overall synthetic pathway from L-Phenylalanine to the target β-amino acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| L-Phenylalanine | ≥99% | Sigma-Aldrich, Acros | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich, TCI | Boc-protecting reagent |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Base for protection step |

| tert-Butanol | ACS Reagent, ≥99% | VWR, Fisher Scientific | Solvent |

| Potassium Hydrogen Sulfate (KHSO₄) | ACS Reagent | Sigma-Aldrich | For acidification |

| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific | Extraction solvent |

| Hexane | ACS Reagent, ≥98.5% | VWR | For crystallization/purification |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent |

| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | For acid chloride formation |

| Diazomethane (CH₂N₂) | Ethereal solution | Prepare in situ | EXTREME HAZARD . See safety section. |

| Silver (I) Oxide (Ag₂O) | ≥99% | Sigma-Aldrich | Catalyst for Wolff Rearrangement |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | Solvent |

Detailed Experimental Protocol

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine

This procedure is adapted from a well-established method published in Organic Syntheses.[3]

-

Dissolution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve sodium hydroxide (42.0 g, 1.05 mol) in 500 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of L-Phenylalanine: To the cold NaOH solution, add L-phenylalanine (165.2 g, 1.0 mol) and 750 mL of tert-butanol. Stir the mixture until a clear solution is obtained.

-

Boc Protection: While maintaining the temperature below 10 °C, add di-tert-butyl dicarbonate (223 g, 1.02 mol) dropwise from the addition funnel over approximately 1 hour. A white precipitate may form during the addition.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approximately 16 hours). The solution should become clear.

-

Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Extract the mixture twice with 250 mL portions of pentane or hexane to remove any unreacted Boc₂O and other nonpolar impurities.

-

Work-up (Acidification): Combine the aqueous layers and cool in an ice bath. Carefully acidify the solution to a pH of 1-2 by slowly adding a pre-made solution of potassium hydrogen sulfate (224 g in 1.5 L of water). Caution: Vigorous evolution of CO₂ gas will occur. Ensure adequate ventilation.

-

Product Extraction: Extract the resulting turbid mixture with ethyl acetate (4 x 400 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40 °C.

-